5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 928729-29-7
VCID: VC0369333
InChI: InChI=1S/C16H20N2O3S/c1-12(2)14-6-7-15(21-3)16(9-14)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3
SMILES: CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.4g/mol

5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

CAS No.: 928729-29-7

Cat. No.: VC0369333

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.4g/mol

* For research use only. Not for human or veterinary use.

5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide - 928729-29-7

Specification

CAS No. 928729-29-7
Molecular Formula C16H20N2O3S
Molecular Weight 320.4g/mol
IUPAC Name 2-methoxy-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C16H20N2O3S/c1-12(2)14-6-7-15(21-3)16(9-14)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3
Standard InChI Key FJLLFFCZNDTKBR-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2

Introduction

Chemical Identity and Basic Properties

5-Isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a well-defined organic compound with several identifying characteristics that position it within the chemical landscape. The compound is identified by the CAS registry number 928729-29-7, which serves as its unique identifier in chemical databases and literature . This sulfonamide derivative contains multiple functional groups that contribute to its chemical behavior and potential biological interactions.

The compound features a molecular formula of C16H20N2O3S with a calculated molecular weight of 320.4 g/mol . The basic structure consists of a benzenesulfonamide core with specific substitution patterns: an isopropyl group at the 5-position, a methoxy group at the 2-position, and a pyridinylmethyl group attached to the sulfonamide nitrogen. This particular arrangement of functional groups contributes to the compound's unique chemical profile and potential reactivity patterns.

Structural Characterization

The molecular structure of 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide features several key structural elements that define its chemical behavior and potential interactions with biological systems. Understanding these structural components is essential for predicting reactivity patterns and potential applications in research and development.

Structural Representation and Notation

The compound's structure can be represented through several standardized chemical notations that capture its atomic connectivity and spatial arrangement. These representations serve as important tools for chemical database searches and structure-based analyses.

The Standard InChI (International Chemical Identifier) for this compound is:
InChI=1S/C16H20N2O3S/c1-12(2)14-6-7-15(21-3)16(9-14)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3

The corresponding InChIKey, which provides a fixed-length condensed digital representation of the compound, is:
FJLLFFCZNDTKBR-UHFFFAOYSA-N

The SMILES (Simplified Molecular Input Line Entry System) notation, which offers a compact linear representation of the molecular structure, is:
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2

Key Structural Features

  • Benzenesulfonamide Core: The central structural element consisting of a benzene ring with a sulfonamide group (-SO2NH-). This core is fundamental to the compound's classification and contributes to potential hydrogen bonding interactions through the sulfonamide NH group.

  • Isopropyl Substituent: Located at the 5-position of the benzene ring, this branched alkyl group adds lipophilicity to the molecule, potentially enhancing membrane permeability in biological systems.

  • Methoxy Group: Positioned at the 2-position, this group can act as a hydrogen bond acceptor and influences the electronic distribution within the aromatic ring.

  • Pyridinylmethyl Group: Attached to the sulfonamide nitrogen, this heterocyclic component introduces additional polarity and potential for hydrogen bonding through the pyridine nitrogen.

These structural features collectively determine the compound's three-dimensional conformation, reactivity patterns, and potential interactions with biological targets.

Comprehensive chemical identifiers are essential for unambiguous reference to 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide across different chemical databases and literature sources. These identifiers facilitate information retrieval and cross-referencing of research data related to this compound.

Registry Numbers and Database Entries

The compound has been cataloged in several chemical databases, each assigning specific identifiers that can be used for reference and information retrieval. Table 2 summarizes these identifiers.

Table 2: Chemical Identifiers for 5-Isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Identifier TypeValueSource
CAS Registry Number928729-29-7
PubChem Compound ID (CID)45920270
Vendor Catalog ID (Vulcanchem)VC0369333
Alternative Registry NumbersSTL255620, AKOS000442896, AP-263/43479381

The compound was first entered into the PubChem database on June 22, 2010, with the most recent modification date being April 5, 2025, indicating ongoing curation and potential updates to its information in chemical databases .

Nomenclature Variations

Several nomenclature variations exist for this compound, reflecting different conventions for naming chemical structures:

  • 5-Isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide (common name)

  • 2-Methoxy-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide (IUPAC name)

These nomenclature variations all refer to the same chemical entity but use different naming conventions, which is important to recognize when conducting literature searches or database queries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator